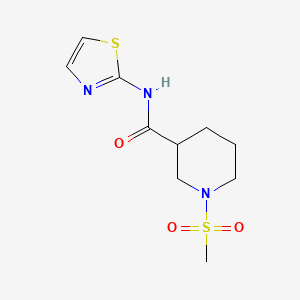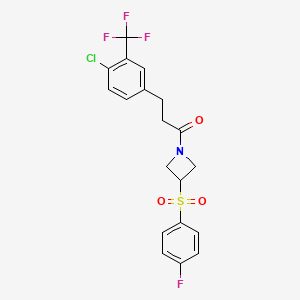
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H16ClF4NO3S and its molecular weight is 449.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiandrogenic Activity
Research has identified a series of compounds with structural similarities to the specified chemical that have been tested for antiandrogen activity. These compounds, particularly those in the trifluoromethyl series, exhibited partial androgen agonist activity. This suggests potential applications in treating androgen-responsive diseases through peripheral selectivity (Tucker, Crook, & Chesterson, 1988).
Fuel Cell Applications
A series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups and incorporating bis(4-fluorophenyl)sulfone have shown promise for fuel-cell applications. These materials exhibited high proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, sharing structural motifs with the queried compound, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shah et al., 2014).
Synthetic Applications
The compound and its related structures have found applications in synthetic chemistry, including the synthesis of monofluorinated compounds and the development of novel deoxofluorinating agents with high thermal stability. Such agents are crucial for introducing fluorinated moieties into organic molecules, which is of great importance in pharmaceuticals, agrochemicals, and material science (Umemoto et al., 2010).
Environmental Degradation
Studies have also focused on the microbial degradation of polyfluoroalkyl chemicals, which might include compounds similar to the one . Understanding the biodegradation pathways of these chemicals is essential for assessing their environmental impact and for developing strategies to mitigate their presence in ecosystems (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF4NO3S/c20-17-7-1-12(9-16(17)19(22,23)24)2-8-18(26)25-10-15(11-25)29(27,28)14-5-3-13(21)4-6-14/h1,3-7,9,15H,2,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPXGBNUVZKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2829798.png)

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)
![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)

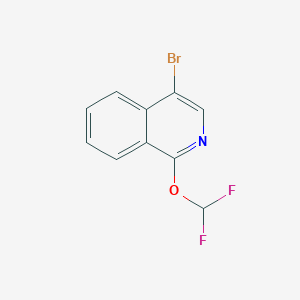
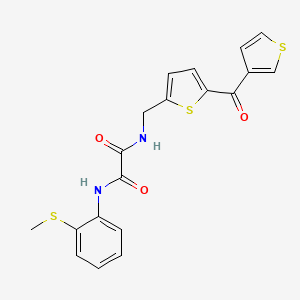
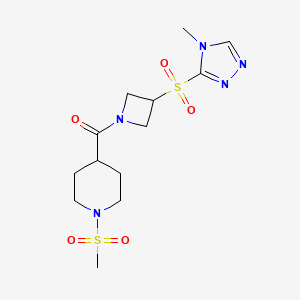
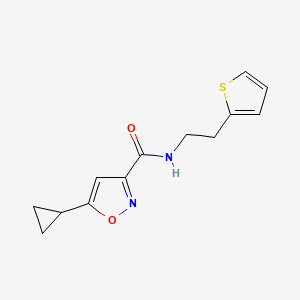

![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoethyl)amino]phenoxy}ethoxy)anilino]acetate](/img/structure/B2829816.png)
